2-(7-Chloro-1H-indol-3-yl)ethanol
Overview
Description
2-(7-Chloro-1H-indol-3-yl)ethanol , also known by its IUPAC name 2-(7-chloro-1H-indol-3-yl)ethylamine hydrochloride , is a chemical compound with the molecular formula C₁₀H₁₁ClN₂·HCl . It belongs to the class of indole derivatives, which have garnered significant interest due to their diverse biological activities . The indole nucleus, characterized by its aromaticity, plays a crucial role in various synthetic drug molecules and natural compounds .
Synthesis Analysis
The synthetic strategies for indole derivatives are multifaceted. Researchers have employed various methods to prepare these compounds. For instance, phosphoric anhydride, acyloxypyridinium salt, imidazolide, isourea ester, and acyloxyphosphonium salt have been used as carboxylic acid activators in the synthesis of indole 2 and 3-carboxamides . Further studies have explored novel indolyl and oxochromenyl xanthenone derivatives, investigating their molecular docking as anti-HIV agents .
Molecular Structure Analysis
The molecular structure of 2-(7-Chloro-1H-indol-3-yl)ethanol consists of an indole ring fused with an ethylamine moiety. The chlorine substitution at the 7-position of the indole nucleus imparts specific properties to the compound. You can visualize the structure using tools like the NIST Chemistry WebBook .
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not explicitly mentioned in the literature, it’s essential to consider its reactivity due to the indole ring. Electrophilic substitution readily occurs on indole, facilitated by the delocalization of π-electrons . Further investigations into its reactivity and functional group transformations would be valuable.
Physical And Chemical Properties Analysis
properties
IUPAC Name |
2-(7-chloro-1H-indol-3-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO/c11-9-3-1-2-8-7(4-5-13)6-12-10(8)9/h1-3,6,12-13H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYXLBSLCMNIDTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC=C2CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80483514 | |
Record name | 2-(7-chloro-1H-indol-3-yl)-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80483514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-Chloro-1H-indol-3-yl)ethanol | |
CAS RN |
41340-34-5 | |
Record name | 2-(7-chloro-1H-indol-3-yl)-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80483514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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